4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Description
4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted at the 4-position with a 4-fluorophenyl group and at the 2-position with a benzamide moiety containing a 4-ethoxy substituent. Benzamide-thiazole hybrids are frequently explored in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes, receptors, and microbial proteins .
Properties
IUPAC Name |
4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-2-23-15-9-5-13(6-10-15)17(22)21-18-20-16(11-24-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJNPCPRKYVVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Coupling with Fluorophenyl Group: The thiazole intermediate is then coupled with a fluorophenyl group using a palladium-catalyzed cross-coupling reaction.
Introduction of the Ethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Biological Activity
4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, a compound with the molecular formula C17H15FN2O2S, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
The synthesis of 4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves several steps:
- Formation of the Thiazole Ring : This is achieved by reacting a thioamide with an α-haloketone under basic conditions.
- Coupling with the Fluorophenyl Group : The thiazole intermediate is coupled with a fluorophenyl group using palladium-catalyzed cross-coupling reactions.
- Introduction of the Ethoxy Group : The final product is obtained through appropriate reaction conditions to ensure high yield and purity.
The compound's structure features an ethoxy group, a fluorophenyl group, and a thiazole ring, which contribute to its unique chemical properties and biological activities .
The biological activity of 4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various signaling pathways. Although the precise molecular targets remain to be fully elucidated, preliminary studies suggest potential interactions with key proteins involved in disease mechanisms .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of thiazole compounds have demonstrated significant activity against various microbial strains including Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans. Specifically, the 4-fluorophenyl derivative exhibited enhanced potency against Staphylococcus epidermidis and A. fumigatus, indicating its potential as an antimicrobial agent .
Study on Antimicrobial Efficacy
In a comparative study involving several thiazole derivatives, 4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide was found to be more effective than its unsubstituted counterparts against multiple pathogens. The study utilized various concentrations to assess Minimum Inhibitory Concentrations (MICs), revealing that this compound could serve as a promising lead for further development in antimicrobial therapies .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 4-Ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | 8 | Staphylococcus aureus |
| Unsubstituted Thiazole Derivative | 32 | Staphylococcus aureus |
| 4-Fluorophenyl Thiazole Derivative | 16 | Klebsiella pneumoniae |
Cancer Research
The compound has also been explored for its potential in cancer therapy. Thiazole derivatives are known for their ability to inhibit specific kinases involved in cancer progression. Research indicates that modifications in the thiazole ring can enhance selectivity towards targets such as RET kinase, which is implicated in various cancers .
Antimalarial Activity
Another area of investigation includes antimalarial activity against Plasmodium falciparum. A structure-activity relationship (SAR) study revealed that compounds similar to 4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide exhibited promising results in inhibiting parasite growth while maintaining low cytotoxicity in mammalian cell lines .
Q & A
Q. What are the established synthetic routes for 4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide?
- Methodology : The synthesis typically involves sequential reactions: (i) Preparation of the thiazole core via cyclization of 4-fluorophenyl thiourea derivatives with α-haloketones under reflux in ethanol . (ii) Coupling the thiazole intermediate with 4-ethoxybenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Critical Parameters : Control reaction temperature (60–80°C) and stoichiometry to avoid side products like unreacted amides or over-substitution .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR at ~7.2 ppm for fluorophenyl, thiazole protons at ~6.8–7.5 ppm) .
- X-Ray Crystallography : Resolves dihedral angles between the benzamide and thiazole moieties, critical for conformational analysis .
- HRMS : Validates molecular weight (expected [M+H]+: ~369.12 g/mol) .
Q. What in vitro assays are used for preliminary biological screening?
- Approach :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or bacterial enzymes (e.g., acps-PPTase) .
Advanced Research Questions
Q. How can reaction yields be optimized during thiazole ring formation?
- Strategies :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Optimization : Replace ethanol with acetonitrile for higher dielectric constant, improving intermediate solubility .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes while maintaining >80% yield .
Q. How to address contradictions in reported biological activity data?
- Resolution Workflow :
- Dose-Response Reproducibility : Validate IC₅₀ values across multiple labs using standardized protocols .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- SAR Studies : Modify the ethoxy group to methoxy or hydroxyl variants; compare activity shifts to pinpoint pharmacophores .
Q. What computational methods predict binding modes with biological targets?
- Tools :
- Molecular Docking (AutoDock Vina) : Simulate interactions with bacterial PPTase enzymes, identifying hydrogen bonds between the benzamide carbonyl and Arg-124 .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Use descriptors like logP and polar surface area to correlate structural features with antimicrobial potency .
Q. How to analyze metabolic stability in preclinical studies?
- Protocol :
- Liver Microsome Assays : Incubate with human/rat microsomes; quantify parent compound via LC-MS/MS to calculate half-life .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Metabolite ID : Use high-resolution mass spectrometry (HRMS/MS) to detect hydroxylated or glucuronidated derivatives .
Data Contradiction Analysis
Q. Conflicting reports on antibacterial efficacy: How to validate mechanisms?
- Hypothesis Testing :
- Target-Specific Assays : Compare growth inhibition in wild-type vs. PPTase-knockout E. coli strains .
- Resistance Studies : Serial passage assays to detect mutation hotspots in target enzymes .
- Membrane Permeability : Measure compound uptake via fluorescence polarization in lipopolysaccharide-deficient mutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
